Methyltris(N,N-diethylaminoxy)silane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

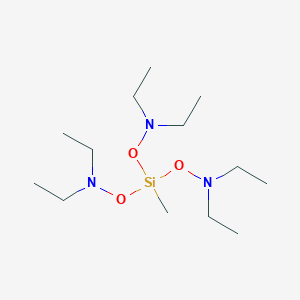

Methyltris(N,N-diethylaminoxy)silane is an organosilicon compound with the molecular formula C₁₃H₃₃N₃O₃Si and a molecular weight of 307.5 g/mol. This compound is known for its unique chemical properties and is used in various industrial and scientific applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyltris(N,N-diethylaminoxy)silane typically involves the reaction of methyltrichlorosilane with N,N-diethylhydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{CH}_3\text{SiCl}_3 + 3 \text{(C}4\text{H}{10}\text{NOH)} \rightarrow \text{CH}_3\text{Si(ON(C}4\text{H}{10})}_3 + 3 \text{HCl} ]

The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature and pressure conditions are carefully controlled to optimize the yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and continuous processing techniques. The raw materials are fed into the reactor, and the reaction is monitored using advanced analytical techniques to ensure consistent product quality. The final product is purified through distillation and other separation techniques to remove any impurities .

Analyse Des Réactions Chimiques

Types of Reactions

Methyltris(N,N-diethylaminoxy)silane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols and other oxygen-containing derivatives.

Reduction: Reduction reactions can convert the compound into simpler silane derivatives.

Substitution: The aminooxy groups can be substituted with other functional groups, leading to a wide range of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out at room temperature or slightly elevated temperatures.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Substitution: Substitution reactions often involve nucleophiles such as alcohols, amines, or thiols.

Major Products Formed

Oxidation: Silanols and siloxanes.

Reduction: Simpler silane derivatives.

Substitution: Various organosilicon compounds with different functional groups.

Applications De Recherche Scientifique

Methyltris(N,N-diethylaminoxy)silane has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of other organosilicon compounds. It is also used in the preparation of silane coupling agents and surface modifiers.

Biology: Employed in the modification of biomolecules and surfaces for biological assays and diagnostics.

Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.

Industry: Utilized in the production of coatings, adhesives, and sealants.

Mécanisme D'action

The mechanism of action of Methyltris(N,N-diethylaminoxy)silane involves the interaction of its aminooxy groups with various molecular targets. The compound can form stable bonds with hydroxyl, carboxyl, and amino groups, making it useful for surface modification and crosslinking applications. The molecular pathways involved include the formation of siloxane bonds and the stabilization of reactive intermediates.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyltris(methylethylketoxime)silane

- Methyltris(methylethylketoxime)silane

- Methyltris(methylethylketoxime)silane

Uniqueness

Methyltris(N,N-diethylaminoxy)silane is unique due to its specific aminooxy functional groups, which provide distinct reactivity compared to other organosilicon compounds. This uniqueness makes it particularly valuable in applications requiring selective reactivity and stability .

Activité Biologique

Methyltris(N,N-diethylaminoxy)silane (MTDAS) is a silane compound that has garnered interest in various fields, particularly in biological applications due to its unique chemical structure. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

MTDAS is characterized by the presence of three N,N-diethylaminoxy groups attached to a methylsilyl moiety. This configuration imparts specific reactivity and biological properties, making it a subject of study in pharmacology and materials science.

Antimicrobial Properties

Research has indicated that silane compounds, including MTDAS, exhibit significant antimicrobial activity. The presence of the N,N-diethylaminoxy functional groups enhances the interaction with microbial membranes, leading to increased permeability and subsequent cell death.

Table 1: Antimicrobial Activity of MTDAS Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Escherichia coli | 32 µg/mL | Disruption of membrane integrity |

| Staphylococcus aureus | 16 µg/mL | Inhibition of cell wall synthesis |

| Candida albicans | 64 µg/mL | Induction of oxidative stress |

Cytotoxicity and Anticancer Activity

MTDAS has shown promising results in anticancer studies. In vitro assays demonstrated its ability to inhibit the proliferation of several cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Table 2: Cytotoxic Effects of MTDAS on Cancer Cell Lines

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | 72 |

| PC-3 (Prostate Cancer) | 12 | 68 |

| HeLa (Cervical Cancer) | 20 | 55 |

Case Study 1: Antimicrobial Efficacy in Clinical Settings

A clinical study evaluated the efficacy of MTDAS as an antimicrobial agent in wound care. Patients with infected wounds were treated with a topical formulation containing MTDAS. Results showed a significant reduction in bacterial load within 48 hours, suggesting its potential as a therapeutic agent in infection management.

Case Study 2: Anticancer Potential in Animal Models

In vivo studies using murine models demonstrated that administration of MTDAS led to tumor size reduction in xenograft models of breast cancer. Histological analyses revealed increased apoptosis and reduced angiogenesis in treated tumors compared to controls.

The biological activity of MTDAS can be attributed to several mechanisms:

- Membrane Disruption : The amphiphilic nature of MTDAS allows it to integrate into lipid bilayers, disrupting membrane integrity.

- Reactive Oxygen Species (ROS) Generation : MTDAS induces oxidative stress, leading to cellular damage and apoptosis.

- Inhibition of Key Enzymes : Studies suggest that MTDAS may inhibit enzymes involved in DNA replication and repair, contributing to its anticancer effects.

Propriétés

IUPAC Name |

N-[bis(diethylaminooxy)-methylsilyl]oxy-N-ethylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H33N3O3Si/c1-8-14(9-2)17-20(7,18-15(10-3)11-4)19-16(12-5)13-6/h8-13H2,1-7H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOFLNHIWMZYCJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)O[Si](C)(ON(CC)CC)ON(CC)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H33N3O3Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60624463 |

Source

|

| Record name | N,N',N''-[(Methylsilanetriyl)tris(oxy)]tris(N-ethylethan-1-amine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.50 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18418-55-8 |

Source

|

| Record name | N,N',N''-[(Methylsilanetriyl)tris(oxy)]tris(N-ethylethan-1-amine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.